Cas no 147402-53-7 (Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-)

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- structure
147402-53-7 structure
Product Name:Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
CAS-nummer:147402-53-7
MF:C9H14N2O
MW:166.220262050629
CID:149442
PubChem ID:119380
Update Time:2025-04-19

Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- Chemische en fysische eigenschappen

Naam en identificatie

    • Isoxazole,3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • 3-methyl-5-[(2S)-1-methylpyrrolidin-2-yl]-1,2-oxazole
    • ABT 418
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]- (9CI)
    • 3-methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • 3-methyl-5-(1-methylpyrrolidin-2-yl)-1,2-oxazole
    • CHEMBL274525
    • 3-Methyl-5-(1-methyl-2(S)-pyrrolidinyl)isoxazole
    • (S)-1-Methyl-2-(3-methyl-isoxazol-5-yl)-pyrrolidinium
    • Isoxazole, 3-methyl-5-(1-methyl-2-pyrrolidinyl)-, (S)-
    • SDCCGSBI-0633691.P001
    • (S)-3-methyl-5-(1-methylpyrrolidin-2-yl)isoxazole
    • 147402-53-7
    • A-81418
    • ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • (S)-3-Methyl-5-(1-methyl-2-pyrrolidinyl)isoxazole
    • (s)-3-methyl-5-(1-methyl-2-pyrrolidinyl) isoxazole
    • NCGC00165725-02
    • NCGC00165725-04
    • Isoxazole, 3-methyl-5-((2S)-1-methyl-2-pyrrolidinyl)-
    • NCGC00165725-01
    • AKOS006273438
    • 3-METHYL-5-((2S)-1-METHYLPYRROLIDIN-2-YL)-1,2-OXAZOLE
    • 3-Methyl-5-(1methyl-2(S)-pyrrolidinyl)isoxazole
    • DTXSID10163711
    • B9I6MZL7BW
    • Abt-418
    • UNII-B9I6MZL7BW
    • starbld0007485
    • SCHEMBL194161
    • BDBM50035398
    • Q4650418
    • 3-Methyl-5-((S)-1-methyl-pyrrolidin-2-yl)-isoxazole
    • DB-287746
    • Isoxazole, 3-methyl-5-[(2S)-1-methyl-2-pyrrolidinyl]-
    • GLXC-02111
    • Inchi: 1S/C9H14N2O/c1-7-6-9(12-10-7)8-4-3-5-11(8)2/h6,8H,3-5H2,1-2H3/t8-/m0/s1
    • InChI-sleutel: ILLGYRJAYAAAEW-QMMMGPOBSA-N
    • LACHT: O1C(=CC(C)=N1)[C@@H]1CCCN1C

Berekende eigenschappen

  • Exacte massa: 166.11072
  • Monoisotopische massa: 166.111
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 0
  • Aantal waterstofbondacceptatoren: 1
  • Zware atoomtelling: 12
  • Aantal draaibare bindingen: 1
  • Complexiteit: 163
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Oppervlakte lading: 0
  • Aantal tautomers: none
  • XLogP3: 1.2
  • Topologisch pooloppervlak: 29.3A^2

Experimentele eigenschappen

  • Dichtheid: 1.063
  • Kookpunt: 249.2°Cat760mmHg
  • Vlampunt: 104.5°C
  • Brekindex: 1.505
  • PSA: 29.27
Aanbevolen leveranciers
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Zhengzhou Baoyu Pharmaceutical Co., Ltd.
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
PRIBOLAB PTE.LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
PRIBOLAB PTE.LTD
Shanghai Jinhuan Chemical CO., LTD.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.